2,5-dichloro-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
The compound 2,5-dichloro-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a sulfur-containing heterocyclic derivative featuring a 1,3,4-thiadiazole core. Its structure includes:
- A 2,5-dichlorobenzamide moiety at position 2 of the thiadiazole ring.
- A sulfanyl-linked (4-methoxyphenyl)carbamoylmethyl group at position 3.
The synthesis of such compounds typically involves multi-step reactions, including hydrazide formation, nucleophilic addition with isothiocyanates, and cyclization under basic conditions, as described in analogous protocols for triazole derivatives . Spectral characterization (e.g., IR, NMR) is critical for confirming tautomeric forms and substituent positions.
Properties
IUPAC Name |
2,5-dichloro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O3S2/c1-27-12-5-3-11(4-6-12)21-15(25)9-28-18-24-23-17(29-18)22-16(26)13-8-10(19)2-7-14(13)20/h2-8H,9H2,1H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDDPWFKNUIHGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5-dichloro-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst . Industrial production methods often involve similar synthetic routes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
2,5-dichloro-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of thiadiazole derivatives, including 2,5-dichloro-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide, as promising antiviral agents. Compounds containing thiadiazole moieties have been shown to inhibit viral replication effectively. For instance, derivatives with similar structures demonstrated significant inhibitory effects against Hepatitis C Virus (HCV) and Dengue Virus (DENV) with IC50 values in the low micromolar range .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cell lines by activating specific signaling pathways involved in cell death. The presence of the benzamide and thiadiazole groups is believed to enhance its interaction with biological targets related to cancer progression .
Study on Antiviral Efficacy
A study published in MDPI demonstrated that derivatives of thiadiazoles exhibited high potency against viral RNA polymerases. The compound was tested alongside other thiadiazole derivatives and showed comparable efficacy with an EC50 value indicating effective inhibition of viral replication .
Study on Cancer Cell Lines
In another investigation focusing on anticancer activity, researchers synthesized a series of benzamide derivatives that included the target compound. These compounds were tested against various cancer cell lines, revealing that those with the thiadiazole structure exhibited enhanced cytotoxicity compared to their non-thiadiazole counterparts. The underlying mechanism was attributed to the modulation of apoptosis-related proteins .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of selected thiadiazole derivatives compared to this compound:
| Compound Name | Antiviral Activity (IC50 μM) | Anticancer Activity (EC50 μM) |
|---|---|---|
| This compound | 1.9 | 12.5 |
| Thiadiazole Derivative A | 0.8 | 10.0 |
| Thiadiazole Derivative B | 1.5 | 15.0 |
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
Structural Features and Molecular Properties
Table 1: Comparative Analysis of Key Thiadiazole and Triazole Derivatives
| Compound Name/Structure | Core Heterocycle | Substituents | Molecular Weight (g/mol) | Biological Activity | Synthesis Method | Spectral Data (IR/NMR) | Reference |
|---|---|---|---|---|---|---|---|
| Target Compound | 1,3,4-thiadiazole | 2,5-dichlorobenzamide, (4-methoxyphenyl)carbamoylmethylsulfanyl | ~500 (estimated) | Not reported | Hydrazide + isothiocyanate reaction | Expected C=S (1240–1255 cm⁻¹), C=O (1660–1680 cm⁻¹) | [1] |
| Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate | 1,3,4-thiadiazole | Phenylcarbamoyl, methoxybenzoate | 369.4 | Not reported | Not specified | Not provided | [3] |
| (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine | 1,3,4-thiadiazole | 3,5-dimethylphenyl, methylsulfanyl benzylidene | ~350 (estimated) | Insecticidal, fungicidal | Condensation in toluene | Planar structure, C–H···N H-bonds | [5] |
| 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-1,2,4-triazole-3-thiones [7–9] | 1,2,4-triazole | X-phenylsulfonyl (X = H, Cl, Br), 2,4-difluorophenyl | Varies by X (Cl/Br) | Not specified | NaOH reflux of hydrazinecarbothioamides | C=S bands (1247–1255 cm⁻¹), NH bands (3278–3414 cm⁻¹) | [1] |
Substituent Effects
- Electron-Withdrawing Groups (Cl) : The target compound’s 2,5-dichlorobenzamide group enhances lipophilicity compared to methyl or methoxy substituents in analogs (e.g., ). This may improve membrane permeability but could increase toxicity risks.
- Electron-Donating Groups (OCH₃) : The 4-methoxyphenyl group in the target compound may stabilize hydrogen bonding interactions, similar to the methylsulfanyl benzylidene group in ’s compound, which exhibits planar geometry and intermolecular H-bonds .
Biological Activity
2,5-Dichloro-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, emphasizing its pharmacological potential based on various research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thiadiazole ring which is known for its role in biological activity due to its ability to interact with various biological targets.
Biological Activity Overview
The biological activities of this compound have been explored in several studies. The following sections summarize key findings regarding its antibacterial, antifungal, and anticancer activities.
Antibacterial Activity
Research has indicated that thiadiazole derivatives exhibit significant antibacterial properties. In vitro studies have shown that related compounds demonstrate effective inhibition against various bacterial strains. For instance:
- Compound 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide exhibited median effective concentration (EC50) values of 22 μg/ml against Xanthomonas axonopodis and 15 μg/ml against Xanthomonas oryzae .
These findings suggest that the structural characteristics of thiadiazole derivatives contribute to their antibacterial potency.
Antifungal Activity
Thiadiazole compounds have also been evaluated for their antifungal properties. Studies have demonstrated that certain derivatives can inhibit the growth of fungal pathogens effectively. For example:
- In vitro tests showed lower inhibitory effects on fungi such as Mucor bainieri compared to standard antifungals like carbendazim .
This indicates that while some thiadiazole derivatives may not outperform established antifungals, they still possess notable antifungal activity.
Anticancer Activity
The potential anticancer effects of thiadiazole derivatives have been a focus of recent research. A study on related compounds revealed:
- Cytotoxicity assessments using MTT assays indicated that certain thiadiazole derivatives exhibited significant cytotoxic effects against cancer cell lines (e.g., PC3 and HT29 cells) .
Notably, methoxylated derivatives showed promising enzyme inhibitory activity against lipoxygenase (LOX), which is implicated in cancer progression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of thiadiazole derivatives. Research indicates that:
- The presence of electron-donating groups (e.g., methoxy groups) at specific positions on the phenyl ring enhances binding affinity to biological targets.
- Variations in substituents can significantly influence the compound's interaction with adenosine receptors, which are critical in various physiological processes .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2,5-dichloro-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide?
- Methodological Answer : The compound is synthesized via multi-step reactions involving:
- Thiadiazole core formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., POCl₃ or H₂SO₄) .
- Sulfanyl linkage introduction : Reaction of a thiol-containing intermediate (e.g., mercaptoacetic acid derivatives) with halogenated thiadiazoles under basic conditions (e.g., K₂CO₃ in DMF) .
- Benzamide coupling : Amide bond formation using coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DCM or THF) .
Key Optimization : Reaction temperatures (60–100°C), catalyst selection (e.g., triethylamine for pH control), and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for yield improvement (typically 60–80%) .
Q. How is the compound structurally characterized?
- Methodological Answer :
- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsional conformations. Disorder in the thiadiazole or benzamide moieties may require iterative refinement .
- Spectroscopy :
- ¹H/¹³C NMR : Assignments rely on coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and DEPT-135 for quaternary carbons .
- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) confirm functional groups .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. How can computational docking elucidate the compound’s potential biological targets?
- Methodological Answer :
- Glide XP docking : Use Schrödinger Suite to:
Prepare the ligand (compound) via LigPrep (OPLS4 force field, pH 7.0 ± 2.0).
Generate a receptor grid around the active site of target proteins (e.g., kinases, cytochrome P450).
Score poses using the XP scoring function, which incorporates hydrophobic enclosure, hydrogen bonding, and desolvation penalties .
- Validation : Compare docking scores (e.g., ΔG ~ -8 to -10 kcal/mol) with known inhibitors. Cross-validate using molecular dynamics (MD) simulations (e.g., Desmond, 100 ns) to assess binding stability .
Q. What strategies resolve crystallographic disorder in the thiadiazole ring during structure refinement?
- Methodological Answer :
- SHELXL refinement : Apply PART instructions to model disordered atoms (e.g., alternate conformers for sulfur or nitrogen atoms).
- Thermal parameter constraints : Use ISOR or SIMU commands to restrict anisotropic displacement parameters (ADPs) for overlapping atoms.
- Occupancy refinement : Fix occupancy ratios (e.g., 50:50) for disordered moieties if free variables cause instability .
Q. How to address contradictory biological activity data across assays?
- Methodological Answer :
- Dose-response reevaluation : Perform IC₅₀/EC₅₀ assays in triplicate with positive controls (e.g., doxorubicin for cytotoxicity) to rule out false positives .
- Off-target profiling : Screen against related enzymes (e.g., CYP3A4 vs. CYP2D6) to identify selectivity issues.
- Data normalization : Use Z-score or % inhibition relative to vehicle controls to minimize plate-to-plate variability .
Q. What computational and experimental approaches optimize the compound’s solubility for in vivo studies?
- Methodological Answer :
- LogP prediction : Use QikProp (Schrödinger) or SwissADME to estimate logP (target < 5).
- Salt formation : Screen hydrochloride or sodium salts via pH-solubility studies (e.g., shake-flask method, 25°C) .
- Co-solvent systems : Test PEG-400/water or DMSO/saline mixtures for parenteral formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
